1-Iodo-4-propoxybenzene

Physical property differentiation Thermal stability Distillation purification

1-Iodo-4-propoxybenzene (CAS 95306-89-1) is a para-substituted aryl iodide ether with the molecular formula C₉H₁₁IO and a molecular weight of 262.09 g/mol. It belongs to the class of 4-alkoxyiodobenzenes, which are valued as electrophilic coupling partners in transition-metal-catalyzed reactions including Suzuki-Miyaura, Sonogashira, and Ullmann couplings.

Molecular Formula C9H11IO
Molecular Weight 262.09 g/mol
CAS No. 95306-89-1
Cat. No. B1626165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-4-propoxybenzene
CAS95306-89-1
Molecular FormulaC9H11IO
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)I
InChIInChI=1S/C9H11IO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
InChIKeyGQJCFYZXZYFGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-4-propoxybenzene (CAS 95306-89-1): Aryl Iodide Building Block for Cross-Coupling and Liquid Crystal Synthesis


1-Iodo-4-propoxybenzene (CAS 95306-89-1) is a para-substituted aryl iodide ether with the molecular formula C₉H₁₁IO and a molecular weight of 262.09 g/mol . It belongs to the class of 4-alkoxyiodobenzenes, which are valued as electrophilic coupling partners in transition-metal-catalyzed reactions including Suzuki-Miyaura, Sonogashira, and Ullmann couplings [1]. The iodine substituent at the para position provides a reactive handle for C–C and C–heteroatom bond formation, while the propoxy chain (–OCH₂CH₂CH₃) modulates solubility, melting behaviour, and the electronic character of the aromatic ring compared to shorter- or longer-chain analogs [1].

Why 1-Iodo-4-propoxybenzene Cannot Be Replaced by Its Bromo, Chloro, or Shorter-Chain Iodo Analogs in Precision Synthesis


The three halogen analogs—1-iodo- (CAS 95306-89-1), 1-bromo- (CAS 39969-56-7), and 1-chloro-4-propoxybenzene (CAS 33382-58-0)—differ substantially in both physical properties and reactivity, making simple interchange problematic. The C–I bond dissociation energy (~228 kJ/mol) is significantly lower than that of C–Br (~290 kJ/mol) and C–Cl (~346 kJ/mol) [1], translating to faster oxidative addition with palladium(0) catalysts under milder conditions [2]. Furthermore, altering the alkoxy chain length from propoxy to ethoxy (CAS 699-08-1) or methoxy (CAS 696-62-8) shifts the melting point, boiling point, and solubility profile, which can affect purification strategy, reaction solvent compatibility, and downstream mesomorphic behaviour in liquid crystal applications . These quantifiable differences mean that substituting any of these analogs without re-optimising reaction conditions risks reduced yield, lower purity, or failure to achieve the desired material properties.

Quantitative Differentiation Evidence for 1-Iodo-4-propoxybenzene vs. Closest Analogs


Boiling Point Elevation Enables Wider Thermal Processing Window vs. Bromo and Chloro Analogs

1-Iodo-4-propoxybenzene exhibits a boiling point of 268.2 °C at 760 mmHg , which is approximately 28–30 °C higher than its bromo analog (238–240 °C) and approximately 43–44 °C higher than its chloro analog (224–225 °C) . This elevated boiling point can be advantageous in high-temperature reactions or distillative purification where lower-boiling halide analogs would co-distill with reaction solvents or products. The density trend follows the same order: iodo (1.555 g/cm³) > bromo (1.356 g/cm³) > chloro (1.092 g/cm³) .

Physical property differentiation Thermal stability Distillation purification

C–I Bond Dissociation Energy Advantage Over C–Br and C–Cl for Milder Catalytic Cross-Coupling

The aromatic C–I bond dissociation energy (BDE) is approximately 228 kJ/mol, compared to ~290 kJ/mol for C–Br and ~346 kJ/mol for C–Cl in phenyl halides [1]. Computational intrinsic reaction coordinate (IRC) analysis confirms that the activation energy for C–I cleavage is approximately 5 kcal/mol, versus 10 kcal/mol for C–Br and 12 kcal/mol for C–Cl [2]. This lower energetic barrier means that 1-iodo-4-propoxybenzene undergoes oxidative addition with Pd(0) catalysts at lower temperatures and with faster kinetics than its bromo and chloro counterparts, which is critical for coupling reactions involving thermally sensitive substrates.

Cross-coupling reactivity Bond dissociation energy Palladium catalysis

Melting Behaviour Differentiates Propoxy Homolog from Shorter-Chain 4-Iodoalkoxybenzenes for Handling and Formulation

1-Iodo-4-propoxybenzene is reported as a low-melting solid or viscous liquid near room temperature (~25–35 °C) that often supercools , contrasting with the ethoxy analog (4-iodophenetole, CAS 699-08-1) which melts at 26–29 °C [1] and the methoxy analog (4-iodoanisole, CAS 696-62-8) which is a crystalline solid melting at 46–53 °C [2]. The near-room-temperature melting point of the propoxy derivative facilitates liquid-phase dispensing and mixing without solvent pre-dissolution, offering a practical handling advantage in automated synthesis workflows and large-scale batch processing.

Physical form Alkoxy chain effect Liquid crystal intermediate

NMR Spectroscopic Fingerprint Enables Identity Confirmation and Purity Assessment Against Mislabeled Analogs

The ¹H NMR spectrum of 1-iodo-4-propoxybenzene (400 MHz, CDCl₃) displays characteristic resonances at δ 7.61–7.53 (m, 2H, aromatic H ortho to I), 6.74–6.67 (m, 2H, aromatic H ortho to OPr), 3.90 (t, J = 6.5 Hz, 2H, O–CH₂), 1.88–1.76 (m, 2H, CH₂–CH₃), and 1.05 (t, J = 7.4 Hz, 3H, CH₃) . The O–CH₂ triplet at δ 3.90 readily distinguishes the propoxy chain from the ethoxy analog (O–CH₂ quartet at δ ~4.0, J ~7.0 Hz) and the methoxy analog (O–CH₃ singlet at δ ~3.8). The aromatic region splitting pattern is consistent with para-substitution and can be used to confirm that iodine has not been displaced during storage.

Quality control NMR spectroscopy Identity verification

Williamson Ether Synthesis from 4-Iodophenol Provides Direct Route Without Halogen Exchange Step Required for Bromo or Chloro Analogs

1-Iodo-4-propoxybenzene can be synthesised directly via Williamson etherification of 4-iodophenol with 1-iodopropane in the presence of K₂CO₃ in acetone under reflux . In contrast, preparing the analogous bromo or chloro derivatives via the reverse sequence (etherification of 4-bromo- or 4-chlorophenol) yields the corresponding 4-halopropoxybenzene but with a less reactive halogen handle for subsequent cross-coupling. Converting a pre-formed 4-bromo- or 4-chloropropoxybenzene to the iodo derivative would require an additional halogen-exchange step (e.g., Finkelstein or Cu-catalysed exchange), adding cost, time, and purification burden [1]. The direct route from 4-iodophenol preserves the iodine atom through the synthesis, representing the most atom-economical pathway to a C–I cross-coupling substrate with this alkoxy substitution pattern.

Synthetic efficiency Atom economy Process chemistry

Patent-Documented Use as a Key Intermediate in Liquid Crystal Tolane Synthesis via Sonogashira Coupling

Patents and research literature describe the use of p-alkoxyiodobenzenes, including 1-iodo-4-propoxybenzene, as coupling partners in Sonogashira reactions with terminal alkynes to construct tolane-based liquid crystalline cores [1][2]. In a representative patent (Sanyo Chemical Industries), a p-alkoxyiodobenzene is coupled with propargyl alcohol, followed by MnO₂ oxidation and a second Sonogashira coupling with a p-alkoxycarbonyliodobenzene to yield liquid crystal compounds exhibiting chiral smectic C phases [1]. The propoxy chain length specifically influences the mesomorphic phase transition temperatures and the melting point of the final tolane product compared to shorter (methoxy, ethoxy) or longer (butoxy, pentyloxy) alkoxy chains, providing a tunable parameter for liquid crystal formulation [3].

Liquid crystal Tolane Sonogashira coupling Materials science

Recommended Application Scenarios for 1-Iodo-4-propoxybenzene Based on Quantitative Differentiation Evidence


Palladium-Catalysed Suzuki-Miyaura Cross-Coupling Requiring Mild Conditions and High Conversion

When coupling to boronic acids under mild thermal conditions (e.g., room temperature to 60 °C), 1-iodo-4-propoxybenzene is the preferred substrate over its bromo or chloro analogs due to the lower C–I bond dissociation energy (~228 kJ/mol) and oxidative addition activation energy (~5 kcal/mol) [1]. This enables effective coupling with thermally sensitive boronic acid partners, reduces palladium catalyst loading requirements, and minimises protodeboronation side reactions [1][2].

Sonogashira Coupling for Tolane-Based Liquid Crystal Intermediate Synthesis

For the construction of 4-propoxy-substituted tolane mesogens used in liquid crystal display (LCD) and optical device formulations, 1-iodo-4-propoxybenzene serves as the aryl iodide coupling partner in Sonogashira reactions with terminal aryl acetylenes [3][4]. The specific propoxy chain length is selected to achieve the target mesomorphic phase transition temperature range; ethoxy or methoxy analogs yield different phase behaviour [4].

High-Temperature Distillative Purification or High-Boiling Solvent Reaction Media

With a boiling point of 268.2 °C at 760 mmHg , 1-iodo-4-propoxybenzene remains in the liquid phase under refluxing DMF (153 °C), DMSO (189 °C), or NMP (202 °C) without significant evaporative loss. This boiling point is approximately 30 °C higher than the bromo analog and 44 °C higher than the chloro analog , making it the only member of the 4-propoxyhalobenzene series that can be reliably employed in high-temperature reaction conditions or purified by atmospheric distillation.

Automated Parallel Synthesis and High-Throughput Experimentation Workflows

The near-room-temperature physical state of 1-iodo-4-propoxybenzene (low-melting solid or viscous liquid at ~25–35 °C, often supercooled) facilitates accurate liquid handling by automated dispensers without requiring pre-heating or solvent dissolution. In contrast, 4-iodoanisole (mp 46–53 °C) requires melting before dispensing, introducing thermal cycling steps that reduce throughput and may cause decomposition [5].

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